An In-depth Technical Guide to 2,3,5,6-Tetrafluorophenyl Trifluoroacetate
An In-depth Technical Guide to 2,3,5,6-Tetrafluorophenyl Trifluoroacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3,5,6-Tetrafluorophenyl trifluoroacetate is a fluorinated organic compound that serves as a valuable reagent in specialized chemical synthesis. Its highly activated ester functionality makes it particularly useful in acylation and coupling reactions, most notably in the field of peptide synthesis. The presence of multiple fluorine atoms significantly influences the electronic properties of the phenyl ring, enhancing the leaving group potential of the tetrafluorophenoxy group and facilitating reactions under mild conditions. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 2,3,5,6-Tetrafluorophenyl trifluoroacetate, with a focus on its utility for researchers in drug development and organic synthesis.
Chemical and Physical Properties
2,3,5,6-Tetrafluorophenyl trifluoroacetate is a liquid at room temperature.[1] Its key physical and chemical properties are summarized in the tables below.
Table 1: General and Physical Properties
| Property | Value | Reference(s) |
| CAS Number | 142685-25-4 | [2][3][4] |
| Molecular Formula | C₈HF₇O₂ | [4] |
| Molecular Weight | 262.08 g/mol | [4] |
| Physical Form | Liquid | [2] |
| Boiling Point | 136-138 °C at 760 mmHg | [5] |
| Density | 1.635 g/cm³ (predicted) | |
| Refractive Index | 1.39 | |
| Storage Temperature | 2-8°C |
Table 2: Safety Information
| Hazard Information | Details | Reference(s) |
| Pictograms | GHS02 (Flammable), GHS07 (Harmful) | [2] |
| Signal Word | Danger | [2] |
| Hazard Statements | H226 (Flammable liquid and vapor), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [2] |
| Precautionary Statements | P260, P271, P280 | [2] |
Spectroscopic Data
-
¹H NMR: A single multiplet in the aromatic region for the lone proton on the tetrafluorophenyl ring.
-
¹³C NMR: Resonances for the carbonyl carbon, the trifluoromethyl carbon, and the carbons of the tetrafluorophenyl ring. The carbon atoms attached to fluorine will show characteristic C-F coupling.
-
¹⁹F NMR: Two distinct resonances are expected: one for the trifluoroacetate group and another for the four fluorine atoms on the phenyl ring. The chemical shift for the trifluoroacetyl group typically appears between -74 to -75 ppm relative to CFCl₃.[6][7]
-
IR Spectroscopy: A strong absorption band characteristic of the C=O stretching vibration of the ester group, typically in the range of 1780-1850 cm⁻¹, shifted to a higher wavenumber due to the electron-withdrawing fluorine atoms.
-
Mass Spectrometry: The mass spectrum would be expected to show the molecular ion peak and fragmentation patterns corresponding to the loss of the trifluoroacetyl group and other fragments of the tetrafluorophenyl moiety.
Experimental Protocols
Synthesis of 2,3,5,6-Tetrafluorophenyl Trifluoroacetate
The synthesis of 2,3,5,6-Tetrafluorophenyl trifluoroacetate is typically achieved through the esterification of 2,3,5,6-tetrafluorophenol with a trifluoroacetylating agent. A common and effective method involves the use of trifluoroacetic anhydride.
Reaction Scheme:
Synthesis of 2,3,5,6-Tetrafluorophenyl Trifluoroacetate.
Materials:
-
2,3,5,6-Tetrafluorophenol
-
Trifluoroacetic anhydride
-
Anhydrous pyridine (optional, as a catalyst and acid scavenger)
-
Anhydrous dichloromethane (or other suitable inert solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,3,5,6-tetrafluorophenol (1 equivalent) in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add trifluoroacetic anhydride (1.1 to 1.5 equivalents) to the stirred solution. If desired, anhydrous pyridine (1.1 equivalents) can be added as a catalyst.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution (to neutralize excess acid) and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to yield pure 2,3,5,6-Tetrafluorophenyl trifluoroacetate.
Purification
Purification of the crude product is typically achieved by vacuum distillation. The boiling point of 136-138 °C at atmospheric pressure suggests that distillation under reduced pressure will be necessary to prevent decomposition.[5]
Application in Solid-Phase Peptide Synthesis (SPPS)
2,3,5,6-Tetrafluorophenyl trifluoroacetate can be used to activate the carboxylic acid of an N-protected amino acid for subsequent coupling to the free amine of a resin-bound peptide. This forms a highly reactive 2,3,5,6-tetrafluorophenyl (TFP) ester in situ.
Workflow for a Single Coupling Cycle in SPPS:
References
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. 2,3,5,6-Tetrafluorophenyl trifluoroacetate | 142685-25-4 [sigmaaldrich.com]
- 3. CAS#:142685-25-4 | 2,3,5,6-Tetrafluorophenyl 2,2,2-trifluoroacetate | Chemsrc [chemsrc.com]
- 4. scbt.com [scbt.com]
- 5. CAS 142685-25-4 | 2623-3-56 | MDL MFCD07784266 | 2,3,5,6-Tetrafluorophenyl trifluoroacetate | SynQuest Laboratories [synquestlabs.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. researchgate.net [researchgate.net]
